molecular formula C18H26N6OS2 B13749260 Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- CAS No. 63134-15-6

Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-

Cat. No.: B13749260
CAS No.: 63134-15-6
M. Wt: 406.6 g/mol
InChI Key: RYUOZOUELVJZGD-UHFFFAOYSA-N
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Description

The compound "Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-" is a structurally complex acetamide derivative featuring:

  • A 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at position 3.
  • An azo group (-N=N-) bridging the thiadiazole and a phenyl ring.
  • A dipropylamino (-N(C₃H₇)₂) substituent at position 5 of the phenyl ring.

Its synthesis likely involves diazotization and coupling steps, as seen in analogous azo-thiadiazole derivatives .

Properties

CAS No.

63134-15-6

Molecular Formula

C18H26N6OS2

Molecular Weight

406.6 g/mol

IUPAC Name

N-[5-(dipropylamino)-2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H26N6OS2/c1-5-10-24(11-6-2)14-8-9-15(16(12-14)19-13(4)25)20-21-17-22-23-18(27-17)26-7-3/h8-9,12H,5-7,10-11H2,1-4H3,(H,19,25)

InChI Key

RYUOZOUELVJZGD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)N=NC2=NN=C(S2)SCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Types of Reactions Involved

  • Cyclization: Formation of the 1,3,4-thiadiazole ring from thiosemicarbazide derivatives.
  • Diazotization: Conversion of the thiadiazole amine to a diazonium salt intermediate.
  • Azo Coupling: Electrophilic aromatic substitution reaction between the diazonium salt and the aromatic amine-bearing acetamide.
  • Acylation: Introduction of the acetamide group via nucleophilic substitution or acyl chloride reaction.

Common Reagents and Conditions

Reaction Step Reagents Typical Conditions
Cyclization Phosphoryl chloride (POCl₃) Reflux, 90–100°C, 3–6 hours
Diazotization Sodium nitrite (NaNO₂), hydrochloric acid (HCl) 0–5°C, acidic medium
Azo Coupling N-[5-(dipropylamino)phenyl]acetamide, buffer (pH 8–9) 0–10°C, aqueous or mixed solvents
Acylation Chloroacetyl chloride, triethylamine (TEA) Room temperature to mild heating, inert atmosphere

Reaction Optimization

  • Maintaining low temperatures during diazotization prevents decomposition of diazonium salts.
  • Buffering the coupling reaction at slightly basic pH enhances coupling yield.
  • Solvent polarity adjustments during recrystallization improve product crystallinity and purity.
  • Purification via column chromatography removes side products and unreacted starting materials.

Analytical Techniques for Verification of Preparation

The following analytical methods are critical for confirming the structure, purity, and identity of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation ^1H and ^13C NMR to confirm aromatic, amide, dipropylamino, and ethylthio substituents
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Validates molecular formula C18H26N6OS2, molecular weight 406.57 g/mol
High-Performance Liquid Chromatography (HPLC) Purity assessment Reverse-phase C18 column, UV detection at 254 nm, purity >98% expected
Elemental Analysis Composition verification Carbon, hydrogen, nitrogen, sulfur content within ±0.4% of theoretical values
Infrared Spectroscopy (IR) Functional group identification Confirmation of amide (C=O), azo (-N=N-), and thiadiazole characteristic bands

Research Findings and Data Tables

Physicochemical Properties

Property Value
Molecular Formula C18H26N6OS2
Molecular Weight 406.57 g/mol
CAS Number 63134-15-6
Density 1.26 g/cm³
LogP (Octanol/Water Partition Coefficient) 6.30
Melting Point Not explicitly reported; analogs suggest moderate thermal stability

Structure-Activity Relationship (SAR) Insights

Compound Variant Structural Modification Observed Effect on Properties
N-[5-(dipropylamino)-...] Dipropylamino group on phenyl ring Increased lipophilicity and membrane permeability
N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl] Ethylthio substitution on thiadiazole Enhanced redox activity and potential antioxidant effects
Azo linkage (-N=N-) Connects thiadiazole and phenyl rings Facilitates conjugation, affects electronic properties and color

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Shares the 5-(ethylthio)-1,3,4-thiadiazole moiety but replaces the azo-linked phenyl group with a phenoxyacetamide chain. Exhibits a higher melting point (168–170°C) compared to other derivatives, likely due to reduced steric hindrance . Activity: Phenoxy derivatives often show enhanced antimicrobial and anti-inflammatory properties compared to azo-linked analogs .
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide :

    • Features a benzylthio (-S-CH₂C₆H₅) group and a trifluoromethylphenyl acetamide chain.
    • Demonstrates potent anticancer activity (IC₅₀ = 0.23–0.71 µM against P388D1 and HeLa cells), attributed to the electron-withdrawing CF₃ group enhancing target binding .

Azo Group Modifications

  • N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide: Replaces the thiadiazole-azo-phenyl backbone with a thienyl-azo-phenyl system.
  • N-[5-[ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide (CAS 67338-62-9): Structurally closest to the target compound but substitutes dipropylamino with ethyl(benzyl)amino. The benzyl group may enhance lipophilicity, affecting bioavailability and metabolic stability .

Functional Group Replacements

  • N-(4-(Benzyloxy)phenyl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide :
    • Replaces the azo group with a thioether (-S-) linkage.
    • Shows lower conjugation and UV absorption compared to azo derivatives, reducing utility in photodynamic applications .

Key Findings:

  • Azo vs. Thioether Linkages : Azo groups enhance conjugation and redox activity but may reduce metabolic stability due to reductive cleavage .
  • Substituent Effects: Bulky groups (e.g., dipropylamino) improve lipid solubility but may hinder target binding. Electron-withdrawing groups (e.g., CF₃) enhance potency .

Biological Activity

Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- is a complex organic compound that falls under the category of acetamides. Its structure features a dipropylamino group linked by an azo bond to a thiadiazole moiety. This unique configuration contributes to its notable biological activities and potential applications in medicinal chemistry and dye manufacturing.

  • Molecular Formula : C18_{18}H26_{26}N6_6OS2_2
  • Molecular Weight : 406.57 g/mol
  • CAS Number : 63134-15-6
  • Density : 1.26 g/cm³
  • LogP : 6.30

Biological Activity

Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- has been studied for various biological activities, which can be summarized as follows:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, particularly in protecting neuronal cells from oxidative stress and apoptosis. For instance, certain derivatives demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced damage .
  • Inhibition of Carbonic Anhydrase II : The compound has shown potential as a selective inhibitor of carbonic anhydrase II (CA II), with reported IC50_{50} values suggesting strong inhibitory activity comparable to established inhibitors like acetazolamide . This property may have implications in treating conditions where carbonic anhydrase activity is dysregulated.
  • Antioxidant Activity : The presence of the thiadiazole and azo groups in the compound's structure may contribute to its antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]- can be influenced by variations in its molecular structure. A comparative analysis with structurally similar compounds reveals the following insights:

Compound NameStructure FeaturesUnique Properties
Acetamide, N-[5-(diethylamino)-2-[[5-(methylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-Diethyl substitutionVarying solubility and biological activity
Acetamide, N-[5-(diphenylamino)-2-[[5-(propylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-Diphenyl amino groupEnhanced electron-donating properties
Acetamide, N-[5-(isopropylamino)-2-[[5-(butylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-Isopropyl substitutionDifferent steric effects influencing reactivity

This table illustrates how modifications to the amino and thiadiazole groups can lead to distinct biological profiles and activities.

Case Studies

In one study focusing on acetamide derivatives including similar structures to Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-, researchers synthesized several compounds and evaluated their neuroprotective effects against oxidative stress in neuronal cell lines. The findings indicated that certain derivatives not only protected against cell death but also exhibited lower cytotoxicity compared to standard neuroprotective agents such as edaravone .

Q & A

Q. What are the recommended synthetic routes for preparing this acetamide-thiadiazole-azo compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by azo coupling and acetamide functionalization. Key steps include:
  • Thiadiazole Synthesis : React substituted thiosemicarbazides with POCl₃ or other acylating agents under reflux (90–100°C, 3–6 hours) .
  • Azo Coupling : Use diazonium salt intermediates under controlled pH (8–9) to couple with aromatic amines .
  • Acetamide Formation : Introduce the acetamide group via nucleophilic substitution or acylation reactions with chloroacetyl chloride in solvents like dry benzene or DMSO, catalyzed by triethylamine (TEA) .
    Optimization : Monitor reactions via TLC and adjust solvent polarity (e.g., DMSO/water mixtures for recrystallization) . Purify intermediates via column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dipropylamino, ethylthio groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its anticancer potential?

  • Methodological Answer :
  • Structural Modifications : Systematically vary substituents (e.g., ethylthio → methylthio, dipropylamino → diethylamino) and assess cytotoxicity against cancer cell lines (e.g., MDA-MB-231, PC3) using MTT assays .
  • Activity Comparison :
Substituent ModificationIC₅₀ (μM) MDA-MB-231IC₅₀ (μM) PC3
Ethylthio12.315.8
Methylthio18.922.4
Dipropylamino10.113.5
Reference: Adapted from cytotoxicity data in .
  • Mechanistic Studies : Perform kinase inhibition assays (e.g., abl/src tyrosine kinases) to identify molecular targets .

Q. What computational strategies can predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, focusing on reactive sites (e.g., azo group, thiadiazole sulfur) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water, DMSO) to predict solubility and degradation pathways .
  • pH-Dependent Stability : Conduct in silico pKa calculations (e.g., using MarvinSuite) to identify protonation states affecting reactivity .

Q. How should researchers address contradictions in reported biological activity data for structurally similar thiadiazole-acetamide derivatives?

  • Methodological Answer :
  • Data Harmonization : Compare assay conditions (e.g., cell line specificity, incubation time, concentration ranges). For example:
  • Inconsistent Cytotoxicity : MDA-MB-231 cells may show higher sensitivity than PC3 due to differential expression of target kinases .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, selectivity indices) to identify trends.
  • Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., MTT assay with 24-hour incubation ).

Methodological Notes for Experimental Design

  • Synthetic Challenges : Side reactions (e.g., azo bond cleavage) can occur under acidic conditions; use buffered solutions (pH 7–9) during coupling .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .

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